
Ethyl 2-Aminobutyrate Hydrochloride
Overview
Description
Ethyl 2-Aminobutyrate Hydrochloride is a chemical compound with the molecular formula C6H13NO2.ClH. It is a hydrochloride salt derived from 2-aminobutyric acid (also known as alpha-aminobutyric acid) and ethyl alcohol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting 2-aminobutyric acid with ethyl alcohol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical synthesis process but with optimized reaction conditions to achieve higher yields and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ethyl 2-aminobutyrate oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine, 2-aminobutyric acid.
Substitution: Substitution reactions can occur at the ethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Ethyl 2-aminobutyrate oxide
Reduction: 2-aminobutyric acid
Substitution: Various ethyl-substituted derivatives
Mechanism of Action
Target of Action
Ethyl 2-Aminobutyrate Hydrochloride, also known as Ethyl 2-aminobutanoate hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2 .
Mode of Action
Aminobutyrate compounds are generally known to interact with various biological targets, leading to a range of biochemical changes .
Biochemical Pathways
Aminobutyrate compounds are known to be involved in various biochemical pathways .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
It’s possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
Pharmacological Applications
Ethyl 2-Aminobutyrate Hydrochloride shares structural similarities with gamma-Aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. This similarity underpins its potential therapeutic applications:
- Neurotransmitter Modulation : Research indicates that this compound can interact with GABA receptors, influencing neuronal excitability and synaptic transmission. This interaction suggests potential uses in treating neurological disorders such as epilepsy and anxiety disorders .
- As a Chiral Auxiliary : In asymmetric synthesis, this compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. This property is particularly useful in drug development where chirality can affect a drug's efficacy and safety.
Organic Synthesis
This compound is employed in various organic synthesis processes:
- Cyclization Reactions : It serves as a reagent in cyclization reactions, promoting regioselective formation of specific isomers. This application is critical in synthesizing complex organic molecules used in pharmaceuticals .
- Synthesis of Bioactive Compounds : The compound is utilized in synthesizing other bioactive molecules due to its ability to introduce amino groups into organic frameworks, which is essential for developing new therapeutic agents.
Case Study 1: Neurological Research
A study investigated the effects of this compound on GABAergic signaling pathways. Researchers found that varying concentrations of the compound modulated GABA receptor activity, leading to significant changes in neuronal excitability. This study supports its potential application in developing treatments for anxiety and epilepsy .
Case Study 2: Asymmetric Synthesis
In another research project, this compound was used as a chiral auxiliary in the synthesis of pharmaceutical intermediates. The results demonstrated high yields of the desired enantiomers, highlighting its effectiveness in asymmetric synthesis processes crucial for drug development.
Comparison with Similar Compounds
Ethyl 4-aminobutyrate Hydrochloride
Ethyl 3-aminobutyrate Hydrochloride
Biological Activity
Ethyl 2-Aminobutyrate Hydrochloride (also known as Ethyl 2-amino-2-ethylbutanoate hydrochloride) is a compound of increasing interest in biological and pharmaceutical research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
- Molecular Formula : C₆H₁₄ClNO
- Molecular Weight : 167.63 g/mol
- CAS Number : 55410-21-4
- Purity : Typically ≥ 98% .
This compound is primarily recognized for its role in modulating neurotransmitter systems, particularly as a GABA (gamma-aminobutyric acid) analog. Its structure allows it to cross the blood-brain barrier (BBB), potentially enhancing its neuroprotective effects. Upon entering the central nervous system (CNS), it may be hydrolyzed into GABA, which is crucial for inhibitory neurotransmission .
Biological Activities
- Neuroprotective Effects :
-
Cardioprotective Effects :
- Research indicates that this compound can increase intracellular glutathione (GSH) levels, which play a vital role in cellular antioxidant defense. In vivo studies demonstrated that administration of Ethyl 2-Aminobutyrate improved cardiac function and reduced oxidative stress-induced damage in cardiomyocytes .
- Metabolic Regulation :
Study on Neuroprotection
A study published in Nature investigated the effects of Ethyl 2-Aminobutyrate on oxidative stress in cardiomyocytes. The results indicated that treatment with this compound significantly increased GSH levels and improved cell viability under stress conditions induced by hydrogen peroxide (H₂O₂) .
Cardiomyopathy Model
In an animal model of doxorubicin-induced cardiomyopathy, Ethyl 2-Aminobutyrate administration resulted in a dose-dependent increase in myocardial GSH levels and provided significant protection against cardiac dysfunction, highlighting its potential as a therapeutic agent for heart failure .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₆H₁₄ClNO |
Molecular Weight | 167.63 g/mol |
Neuroprotective Activity | Yes |
Cardioprotective Activity | Yes |
Mechanism | GABA analog, AMPK activator |
Study | Findings |
---|---|
Nature Study on Cardiomyocytes | Increased GSH levels; improved cell viability |
Animal Model of Cardiomyopathy | Dose-dependent cardioprotection; enhanced GSH |
Properties
IUPAC Name |
ethyl 2-aminobutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNBPYRQCHSZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511300 | |
Record name | Ethyl 2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55410-21-4 | |
Record name | Ethyl 2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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